Cas no 1017783-09-3 (6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one)

6-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic organic compound featuring a benzoxazinone core with a bromine substitution at the 6-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the preparation of bioactive molecules. The bromine moiety enhances electrophilic substitution potential, enabling further functionalization. Its rigid bicyclic framework contributes to stability while maintaining compatibility with diverse reaction conditions. The compound’s well-defined crystalline form facilitates purification and characterization, ensuring reproducibility in synthetic applications. Its utility in medicinal chemistry is underscored by its role in constructing scaffolds for kinase inhibitors and antimicrobial agents.
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one structure
1017783-09-3 structure
Product name:6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
CAS No:1017783-09-3
MF:C8H6BrNO2
MW:228.042741298676
MDL:MFCD09972273
CID:97965
PubChem ID:25918963

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
    • 2H-3,1-Benzoxazin-2-one, 6-bromo-1,4-dihydro-
    • 6-bromo-1,4-dihydro-3,1-benzoxazin-2-one
    • 6-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
    • 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
    • bromodihydrobenzoxazinone
    • SSTOTANBGDRSRF-UHFFFAOYSA-N
    • SBB069651
    • 0469AA
    • FCH1396744
    • CM14341
    • SB11737
    • RP13125
    • AM802844
    • SY059722
    • OR400397
    • AB0
    • NB-0808
    • EN300-189934
    • SCHEMBL787497
    • CS-0050297
    • BDBM50515028
    • FT-0655462
    • 1017783-09-3
    • MFCD09972273
    • A16293
    • AKOS005073746
    • 6-bromo-1,4-dihydro-benzo[d][1,3]oxazin-2-one
    • Z1269239432
    • J-518295
    • CHEMBL4522284
    • DTXSID60649792
    • 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, AldrichCPR
    • DB-012294
    • 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one;6-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
    • DTXCID80600542
    • MDL: MFCD09972273
    • Inchi: 1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
    • InChI Key: SSTOTANBGDRSRF-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C([H])([H])OC(N2[H])=O

Computed Properties

  • Exact Mass: 226.95800
  • Monoisotopic Mass: 226.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.7±0.1 g/cm3
  • Melting Point: 187-188°
  • Boiling Point: 260.1℃ at 760 mmHg
  • Flash Point: 111.1±27.3 °C
  • PSA: 38.33000
  • LogP: 2.64920
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Security Information

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
NB-0808-0.5G
6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
1017783-09-3 >95%
0.5g
£105.00 2023-09-08
Chemenu
CM105504-10g
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 97%
10g
$640 2023-03-04
abcr
AB270418-1 g
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, 95%; .
1017783-09-3 95%
1 g
€203.00 2023-07-20
eNovation Chemicals LLC
D496474-10G
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 97%
10g
$335 2024-05-23
Enamine
EN300-189934-10.0g
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 95.0%
10.0g
$277.0 2025-02-20
Enamine
EN300-189934-0.1g
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 95.0%
0.1g
$19.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06516-5 G
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 97%
5g
¥ 1,920.00 2022-10-13
TRC
B997750-500mg
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
1017783-09-3
500mg
$ 275.00 2022-06-06
Apollo Scientific
OR400397-1g
6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
1017783-09-3 95%
1g
£46.00 2025-02-20
Enamine
EN300-189934-2.5g
6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one
1017783-09-3 95.0%
2.5g
$69.0 2025-02-20

Additional information on 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one

Introduction to 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3) and Its Emerging Applications in Chemical Biology

6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one, identified by the CAS number 1017783-09-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and promising biological activities. This compound belongs to the benzoxazinone class, a family of molecules known for their broad spectrum of pharmacological properties. The presence of a bromine substituent at the 6-position enhances its reactivity, making it a valuable scaffold for medicinal chemists and researchers exploring novel therapeutic agents.

The molecular structure of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one consists of a fused benzene ring and an oxygen-containing heterocycle, which contributes to its unique electronic and steric properties. This structural motif is conducive to interactions with biological targets, such as enzymes and receptors, thereby facilitating the development of small-molecule inhibitors or activators. The compound's dual functionality—combining a brominated aromatic ring with a hydroxylated benzoxazinone core—makes it particularly interesting for further derivatization and optimization.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazinone derivatives. Studies have demonstrated that these compounds exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The bromine atom in 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one serves as a handle for further chemical modifications, enabling the synthesis of analogs with enhanced potency or selectivity. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents at the bromine-bearing position, expanding the compound's chemical space for drug discovery.

One of the most compelling aspects of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one is its reported activity as an inhibitor of specific kinases involved in cancer progression. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. Preclinical studies have shown that benzoxazinone derivatives can modulate kinase activity by binding to their active sites or allosteric pockets. The bromine substituent in this compound may facilitate such interactions by enhancing binding affinity or altering the conformational dynamics of the kinase target.

Furthermore, the benzoxazinone scaffold has been investigated for its potential in treating neurodegenerative diseases. Research indicates that certain benzoxazinones can cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species or inhibiting inflammatory pathways. The structural features of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one, particularly the hydroxyl group on the benzoxazinone ring and the electron-withdrawing nature of the bromine atom, may contribute to its ability to interact with neuronal targets effectively.

The synthesis of 6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes condensation reactions to form the benzoxazinone core followed by bromination at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques can be used to introduce the dihydro functionality without excessive side reactions.

In conclusion,6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3) represents a promising lead compound for further pharmacological exploration. Its unique structural features and reported biological activities make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research in chemical biology continues to evolve,6-bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one is likely to play an increasingly important role in drug discovery efforts worldwide.

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